

Comprehensive Technical Guide on β -Butyrolactone: Physicochemical Properties, Polymerization Workflows, and Analytical Characterization

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Compound of Interest

Compound Name: (-)-beta-Butyrolactone

CAS No.: 65058-82-4

Cat. No.: B1609448

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Executive Summary

β -Butyrolactone (BBL) is a highly versatile cyclic ester and a critical building block in modern polymer chemistry. This whitepaper provides an in-depth technical analysis of BBL, focusing on its fundamental physicochemical properties—including its precise CAS number and molecular weight—and its advanced application in the ring-opening polymerization (ROP) of biodegradable poly(hydroxybutyrate) (PHB). Designed for researchers and drug development professionals, this guide synthesizes authoritative data with field-proven experimental protocols and self-validating analytical workflows.

Fundamental Physicochemical Profiling

Accurate stoichiometric calculations in polymer synthesis rely on precise physicochemical data. β -Butyrolactone, also known systematically as 4-methyl-2-oxetanone, is characterized by a

highly strained four-membered lactone ring. This structural strain makes it highly reactive toward nucleophilic attack and ring-opening, requiring strict handling protocols[1].

Table 1: Core Physicochemical Properties of β -Butyrolactone

Property	Value
CAS Number	3068-88-0[1]
Molecular Weight	86.09 g/mol [1]
Empirical Formula	C4H6O2[2]
Density	1.056 g/mL at 25 °C[2]
Boiling Point	71-73 °C at 29 mmHg[2]
Refractive Index	n _{20/D} 1.411[2]
Appearance	Colorless to almost colorless clear liquid[1]

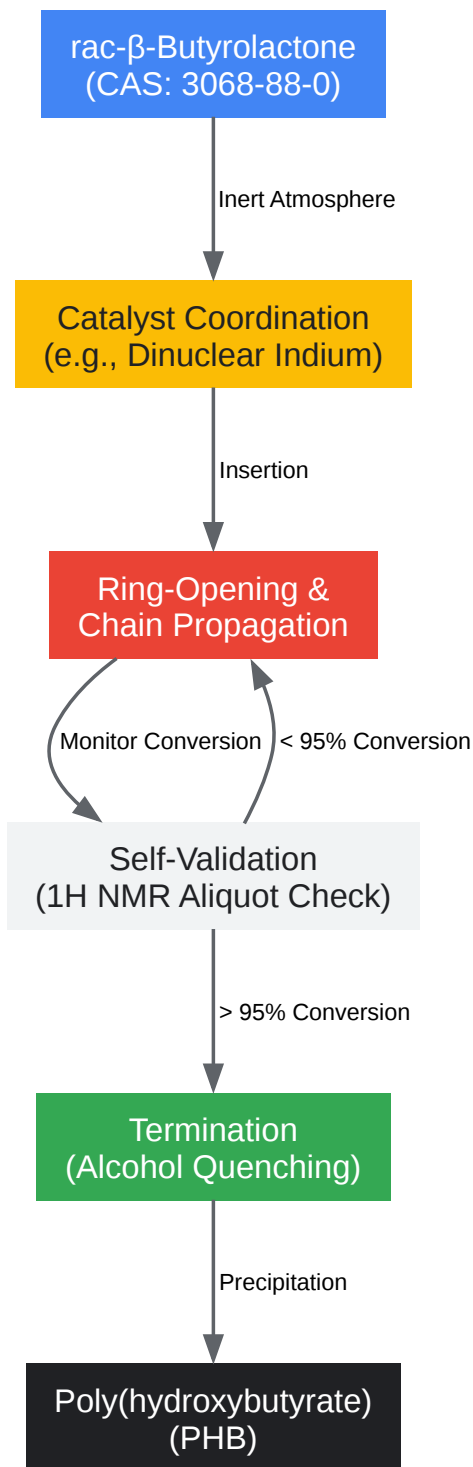
Causality in Application: The precise molecular weight of 86.09 g/mol is the foundational variable for predicting the number-average molecular weight (M_n) of the resulting PHB polymer. Because the theoretical M_n is calculated as $([\text{Monomer}]/[\text{Initiator}]) \times \text{Conversion} \times 86.09 + M_{W\text{endgroup}}$, any impurities or moisture that alter the effective monomer concentration will drastically skew the final polymer architecture.

Mechanistic Pathways in Ring-Opening Polymerization (ROP)

The transformation of BBL into poly(hydroxybutyrate) (PHB) is a cornerstone of sustainable bioplastics and targeted drug delivery matrices. Historically, the anionic ROP of BBL has been notoriously difficult because the propagating active centers are highly prone to deactivation and chain transfer reactions.

To overcome this, modern workflows employ metal-mediated coordination-insertion mechanisms. For instance, ethoxy-bridged dinuclear indium catalysts[3] and yttrium-based complexes[4] have revolutionized this space. These catalysts coordinate the carbonyl oxygen

of the BBL ring, increasing the electrophilicity of the acyl carbon. Subsequent nucleophilic attack opens the strained ring, driving chain propagation with remarkable stereocontrol (yielding either isotactic or syndiotactic-enriched PHB depending on the ligand design)[3],[4].



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Caption: Logical workflow for the ring-opening polymerization of β -Butyrolactone into PHB.

Experimental Protocol: Synthesis and ROP of β -Butyrolactone

To ensure high fidelity and reproducibility, the following self-validating protocol utilizes a metal-catalyzed ROP approach.

Prerequisites: Due to the hygroscopic nature of BBL and the extreme moisture sensitivity of metal catalysts, all manipulations must be performed in a nitrogen-filled glovebox to prevent premature termination.

Step-by-Step Methodology:

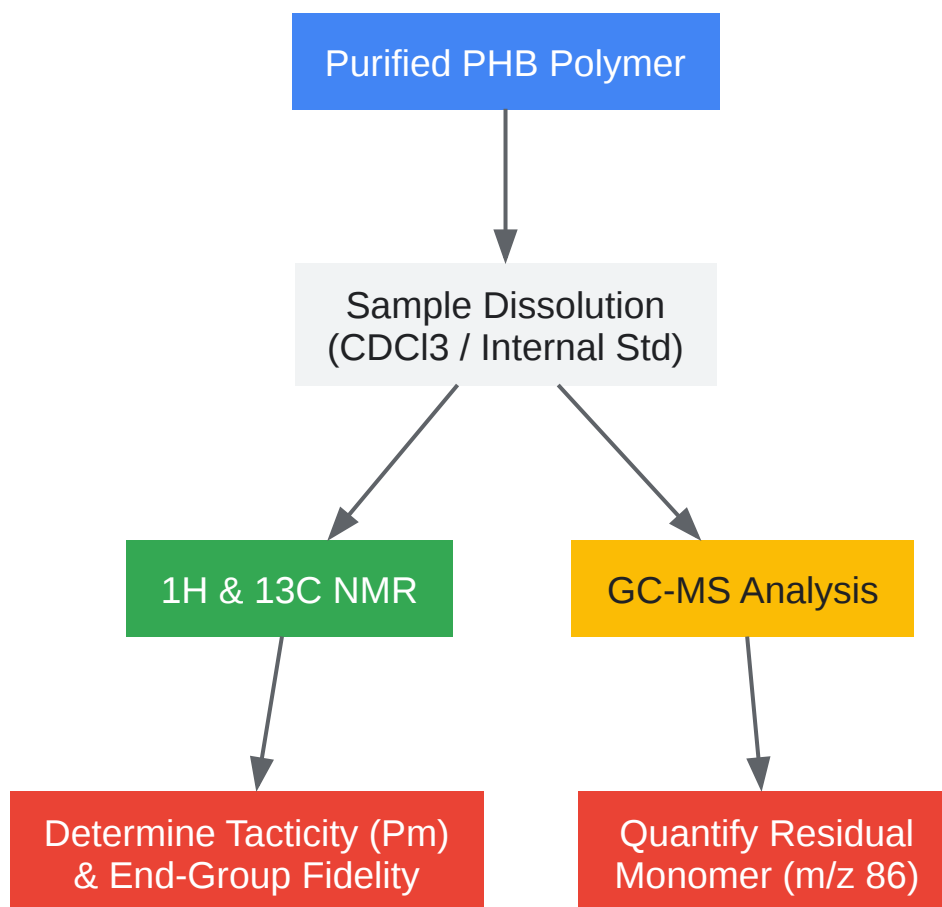
- **Monomer Purification:** Distill β -Butyrolactone (CAS: 3068-88-0) over calcium hydride (CaH_2) under reduced pressure to remove residual water. Store the purified liquid over activated molecular sieves.
- **Initiation:** In a flame-dried Schlenk flask, dissolve the chosen catalyst (e.g., an yttrium bis(phenolate) complex) in anhydrous toluene[4].
- **Monomer Addition:** Add the purified BBL dropwise to the catalyst solution under vigorous stirring. The ratio of $[\text{BBL}]/[\text{Catalyst}]$ must be strictly calculated using the MW of 86.09 g/mol to target the desired chain length.
- **Propagation & Self-Validation Checkpoint:** Allow the reaction to proceed at 30 °C. After 4 hours, extract a 0.1 mL aliquot using a micro-syringe.
 - **Validation Loop:** Analyze the aliquot via ^1H NMR in CDCl_3 . The conversion is verified by comparing the integration of the monomer's methyl doublet (approx. 1.55 ppm) against the polymer's methyl broad signal (approx. 1.28 ppm). Do not proceed to termination until conversion exceeds 95%.
- **Termination:** Quench the living polymer chains by adding an excess of acidified methanol (or benzyl alcohol)[4]. This step protonates the active metal-alkoxide end group, permanently arresting propagation.
- **Recovery:** Precipitate the resulting PHB in cold methanol, filter, and dry in vacuo to a constant weight.

Analytical Characterization and Validation

Validating the structural integrity, tacticity, and purity of the synthesized PHB requires a dual-pronged analytical approach using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy (Tacticity and Architecture): Stereocontrol is paramount for the thermomechanical properties of PHB. ^1H and ^{13}C NMR are employed to determine the probability of meso linkages (P_m) between monomer units[4]. The carbonyl and methylene regions of the ^{13}C NMR spectrum are highly sensitive to dyad and triad sequences, allowing researchers to quantify whether the polymer is atactic, syndiotactic-enriched, or highly isotactic.

GC-MS Analysis (Purity and End-Group Fidelity): GC-MS is utilized to detect trace residual BBL monomer and to analyze volatile oligomeric fractions. Under electron ionization (EI) conditions, the mass spectrum of BBL derivatives yields specific fragmentation patterns (e.g., m/z 86 for the parent ion, though it often fragments rapidly)[5]. GC-MS ensures that the final biomedical-grade PHB is free from toxic monomeric residues.



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Caption: Analytical characterization workflow for β -Butyrolactone derived polymers.

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